molecular formula C22H23N3O2S B2422319 6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one CAS No. 1112300-97-6

6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

Cat. No.: B2422319
CAS No.: 1112300-97-6
M. Wt: 393.51
InChI Key: WLCWYPDAGCLVOZ-UHFFFAOYSA-N
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Description

6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is a complex organic compound belonging to the pyrido[4,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a methylsulfanyl group attached to a tetrahydropyrido[4,3-d]pyrimidin-4-one core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is facilitated by the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrido[4,3-d]pyrimidin-4-one derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Functionalized benzyl or methoxyphenyl derivatives.

Mechanism of Action

The mechanism of action of 6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl and methoxyphenyl groups, along with the methylsulfanyl moiety, contribute to its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

6-benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-27-18-9-5-8-17(12-18)15-28-22-23-20-10-11-25(14-19(20)21(26)24-22)13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-15H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCWYPDAGCLVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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